5,6-dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one
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Overview
Description
5,6-dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one: is a synthetic organic compound characterized by its unique structure, which includes a pyrazinone core substituted with dimethyl and trimethylsilyl ethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one typically involves multiple steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors, such as diketones or diamines, under acidic or basic conditions.
Introduction of Dimethyl Groups: Methylation of the pyrazinone core can be achieved using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Trimethylsilyl Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where the pyrazinone derivative is reacted with trimethylsilyl acetylene in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrazinone core, potentially converting it to a dihydropyrazine derivative.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of various substituted pyrazinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5,6-dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5,6-dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, thereby modulating biological pathways involved in disease processes. The trimethylsilyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
5,6-dimethyl-3-ethynyl-1,2-dihydropyrazin-2-one: Lacks the trimethylsilyl group, which may affect its reactivity and biological activity.
5,6-dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazine: Similar structure but without the carbonyl group, leading to different chemical properties.
Uniqueness
The presence of both dimethyl and trimethylsilyl ethynyl groups in 5,6-dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one makes it unique
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to similar compounds
Properties
CAS No. |
2731009-08-6 |
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Molecular Formula |
C11H16N2OSi |
Molecular Weight |
220.3 |
Purity |
95 |
Origin of Product |
United States |
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